molecular formula C7H11N3 B13096842 5-ethyl-N-methylpyrimidin-2-amine CAS No. 90008-44-9

5-ethyl-N-methylpyrimidin-2-amine

Cat. No.: B13096842
CAS No.: 90008-44-9
M. Wt: 137.18 g/mol
InChI Key: HAUWYEXWTQWCCH-UHFFFAOYSA-N
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Description

5-ethyl-N-methylpyrimidin-2-amine is a heterocyclic aromatic compound belonging to the pyrimidine family Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-methylpyrimidin-2-amine typically involves the reaction of ethylamine with N-methylpyrimidine-2-carboxamide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as sodium ethoxide. The reaction mixture is heated to reflux for several hours, followed by cooling and purification to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-methylpyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Mechanism of Action

The mechanism of action of 5-ethyl-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets within cells. The compound can inhibit the activity of certain enzymes, such as dihydrofolate reductase, which is crucial for DNA synthesis and cell proliferation. This inhibition leads to the disruption of cellular processes, ultimately resulting in the death of the target cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-ethyl-N-methylpyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and N-methyl groups enhances its lipophilicity and potential for crossing biological membranes, making it a promising candidate for drug development .

Properties

CAS No.

90008-44-9

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

5-ethyl-N-methylpyrimidin-2-amine

InChI

InChI=1S/C7H11N3/c1-3-6-4-9-7(8-2)10-5-6/h4-5H,3H2,1-2H3,(H,8,9,10)

InChI Key

HAUWYEXWTQWCCH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(N=C1)NC

Origin of Product

United States

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